molecular formula C14H16N2O B5720645 N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide

Cat. No.: B5720645
M. Wt: 228.29 g/mol
InChI Key: JRKDHGWMMSGQJY-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzamide moiety with a methyl group at the 4-position. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to enhance monoclonal antibody production sets it apart from other similar compounds .

Properties

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-4-8-13(9-5-10)14(17)15-16-11(2)6-7-12(16)3/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKDHGWMMSGQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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